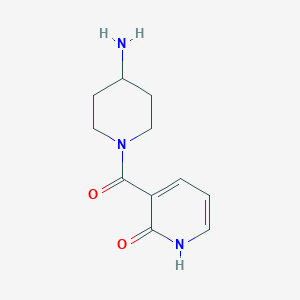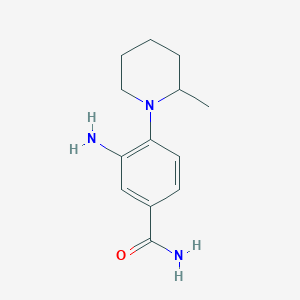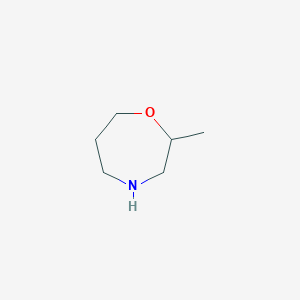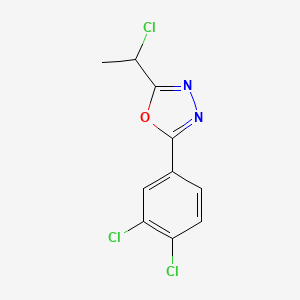
3-(4-Aminopiperidin-1-carbonyl)pyridin-2-ol
Übersicht
Beschreibung
3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol is a chemical compound used in scientific research. It has diverse applications due to its unique properties. It is a reactant for the synthesis of various inhibitors such as Cdk5/p25 kinase inhibitors, antimalarials, selective cyclin-dependent kinase 4/6 inhibitors, IKKβ inhibitors, orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation, and human and murine soluble epoxide hydrolase inhibitors .
Molecular Structure Analysis
The molecular formula of 3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol is C11H15N3O2 . The exact molecular structure would require more specific information or computational chemistry analysis.Chemical Reactions Analysis
As a reactant, 3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol is used in the synthesis of various inhibitors . More specific reactions would depend on the other reactants and conditions.Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Piperidinderivate haben nachweislich antimikrobielle Eigenschaften. So haben beispielsweise bestimmte Pyrazolo[3,4-b]pyridin-Verbindungen eine moderate antimikrobielle Aktivität gegen Stämme wie S. aureus, S. epidermidis, E. coli und A. fumigatus gezeigt.
Antitumoraktivität
Einige Piperidinderivate werden auf ihre Antitumoreigenschaften untersucht. So haben beispielsweise bestimmte Pyrazolo[3,4-d]pyrimidin- und Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-Derivate zytotoxische Aktivitäten gegen Krebszelllinien wie MCF-7 (Brustkrebs) und HCT-116 (Dickdarmkrebs) gezeigt .
Duale ALK- und ROS1-Inhibition
Piperidinderivate wurden entwickelt, um die klinisch resistente anaplastische Lymphomkinase (ALK) und die c-ros-Onkogen-1-Kinase (ROS1) zu hemmen, die wichtige Ziele in der Krebstherapie sind .
Wirkmechanismus
Target of Action
Similar compounds have shown strong inhibitory effects on thePARP-1 enzyme . The role of PARP-1 is to detect and signal single-strand DNA breaks to the enzymatic machinery involved in DNA repair.
Mode of Action
Based on the known actions of similar compounds, it may interact with its target enzyme to inhibit its function .
Biochemical Pathways
If it acts similarly to related compounds, it may affect pathways involving dna repair .
Result of Action
If it acts similarly to related compounds, it may result in the inhibition of DNA repair processes .
Action Environment
Such factors could include pH, temperature, and the presence of other compounds.
Eigenschaften
IUPAC Name |
3-(4-aminopiperidine-1-carbonyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-8-3-6-14(7-4-8)11(16)9-2-1-5-13-10(9)15/h1-2,5,8H,3-4,6-7,12H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIARAWQJOWPHCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[Butyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1371049.png)


![N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B1371053.png)
![Ethyl[(4-methylphenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1371054.png)
![2-{4-[cyclopropyl(propyl)sulfamoyl]-1H-pyrazol-1-yl}acetic acid](/img/structure/B1371055.png)

![3-[(Piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B1371058.png)
![2-[4-(2-Amino-4-fluorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1371059.png)


![4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B1371068.png)

